molecular formula C24H21NO4 B066081 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid CAS No. 180181-93-5

3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid

Cat. No.: B066081
CAS No.: 180181-93-5
M. Wt: 387.4 g/mol
InChI Key: PTSLRPMRTOVHAB-UHFFFAOYSA-N
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Description

3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid (CAS: 180181-93-5) is an Fmoc-protected β-amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure comprises a fluorenylmethyloxycarbonyl (Fmoc) group attached to the amino moiety of 3-amino-3-phenylpropanoic acid, with a phenyl-substituted β-carbon and a carboxylic acid terminus. The Fmoc group serves as a temporary protecting group, enabling selective deprotection under mild basic conditions (e.g., piperidine) during peptide chain assembly.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c26-23(27)14-22(16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSLRPMRTOVHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180181-93-5
Record name 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid
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Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the reaction of β-phenyl-β-alanine with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic system of sodium bicarbonate and acetone. The amine group undergoes nucleophilic substitution, forming the Fmoc-protected intermediate. Critical parameters include:

  • Molar ratio : 1:1–1:3 (β-amino acid:Fmoc-Cl)

  • Solvent system : Acetone/water mixture for controlled reactivity

  • Temperature : Room temperature (20–25°C) with overnight stirring.

Post-reaction purification involves ether washing to remove unreacted Fmoc-Cl, followed by acidification to precipitate the product. Recrystallization in ethyl acetate/n-hexane yields white crystalline solid with a melting point of 181.7°C.

Table 1: Physicochemical Properties of 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic Acid

PropertyValueSource
Molecular formulaC₂₄H₂₁NO₄
Molar mass (g/mol)387.43
Melting point (°C)181.7
Boiling point (°C)513.39 (estimated)
Density (g/cm³)1.2379 (estimate)
pKa4.27 ± 0.10

Patent-Based Synthesis Using Levodopa and Fmoc-Active Esters

A patented method (CN102718739A) streamlines synthesis by leveraging levodopa (L-3,4-dihydroxyphenylalanine) as the starting material, reducing step count and operational complexity.

Stepwise Protocol

  • Fmoc Acylation of Levodopa :
    Levodopa reacts with Fmoc-N-hydroxysuccinimide (Fmoc-OSu) in acetone/water with sodium bicarbonate (1:4 molar ratio). After 12-hour stirring, acetone is removed via rotary evaporation, and the product is extracted into ethyl acetate.

  • Cyclocondensation with 2,2-Dimethoxypropane :
    The Fmoc-levodopa intermediate reacts with 2,2-dimethoxypropane in tetrahydrofuran (THF) under pyridinium p-toluenesulfonate (PPTS) catalysis. Key conditions:

    • Molar ratio : 1:10 (Fmoc-levodopa:2,2-dimethoxypropane)

    • Catalyst loading : 0.2 equivalents PPTS

    • Reflux duration : 8 hours.

Table 2: Optimization of Cyclocondensation Conditions

ParameterOptimal ValueYield (%)Purity (%)
SolventTHF7297.1
CatalystPPTS7798.2
Reaction time (hours)86897.7
TemperatureReflux (66°C)6597.1

Purification and Yield Enhancement

Post-reaction workup includes ethyl acetate extraction, washing with 0.5 M ferric chloride (removes phenolic byproducts), and saturated NaCl. Recrystallization in ethyl acetate/n-hexane affords the title compound in 65–77% yield.

Critical Analysis of Methodologies

Efficiency and Scalability

  • Fmoc Protection Route : Offers simplicity but lower yields (50–65%) due to competing side reactions during carboxyl activation.

  • Levodopa Route : Higher yields (72–77%) and enantiopurity (>97%) via stereospecific cyclocondensation, albeit requiring stringent anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid undergoes several types of chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF (dimethylformamide), to expose the free amino group.

    Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides, facilitated by coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Coupling: HBTU, HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), or DIC (diisopropylcarbodiimide) in the presence of a base like N-methylmorpholine (NMM).

Major Products

    Deprotection: Removal of the Fmoc group yields the free amino acid.

    Coupling: Formation of peptide bonds results in dipeptides, tripeptides, or longer peptide chains.

Scientific Research Applications

3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid is extensively used in various fields of scientific research:

    Chemistry: It is a key intermediate in the synthesis of peptides and peptidomimetics.

    Biology: Used in the study of protein-protein interactions and enzyme-substrate interactions by synthesizing specific peptide sequences.

    Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.

    Industry: Utilized in the production of custom peptides for research and pharmaceutical applications.

Mechanism of Action

The primary mechanism of action of 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the stepwise assembly of peptides on a solid support. Upon deprotection, the free amino group can react with activated carboxyl groups to form peptide bonds, facilitating the synthesis of complex peptides and proteins.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C24H21NO4 (calculated based on structural analogs).
  • Molecular Weight : ~387.43 g/mol.
  • Stereochemistry : Exists as both (R)- and (S)-enantiomers, though specific configurations are often tailored for target applications.
  • Purity : Typically ≥98% (HPLC), with storage recommendations at -20°C in powder form.

Comparison with Similar Compounds

Structural and Functional Variations

The following table highlights critical differences between the target compound and structurally related analogs:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Features Applications
3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid Phenyl C24H21NO4 387.43 Baseline Fmoc-protected β-amino acid; moderate hydrophobicity Peptide synthesis
(3R)-3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-nitrophenyl)propanoic acid 4-Nitrophenyl C24H20N2O6 432.43 Electron-withdrawing nitro group enhances reactivity; lower solubility in polar solvents Specialty peptide modifications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid o-Tolyl (2-methylphenyl) C25H23NO4 401.45 Increased hydrophobicity due to methyl group; steric hindrance impacts coupling efficiency Hydrophobic peptide segments
(S)-3-cyclopentyl-3-(((9H-fluoren-9-yl)methoxy)carbonyl)amino-propionic acid Cyclopentyl C23H25NO4 379.45 Aliphatic substituent improves metabolic stability; used in constrained peptides Therapeutic peptide design
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid 2,4,5-Trifluorophenyl C24H17F3NO4 440.39 Fluorine atoms enhance electronegativity and binding affinity; resistant to enzymatic degradation Peptide-drug conjugates

Stereochemical Considerations

  • Enantiomeric Specificity: The target compound is available in both (R)- and (S)-forms, while analogs like (3R)-3-(4-nitrophenyl) () and (S)-cyclopentyl () derivatives are enantiomerically pure. Stereochemistry significantly impacts biological activity; for example, (S)-enantiomers are often preferred in therapeutic peptides due to compatibility with natural L-amino acids.

Stability and Handling

  • Storage : Powders are stable at -20°C for years, while solutions require -80°C for long-term storage. Nitro- and fluoro-substituted derivatives exhibit enhanced photostability but may require inert atmospheres during handling.
  • Analogs with reactive groups (e.g., nitro) may require additional safety precautions.

Biological Activity

3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid, commonly known as Fmoc-3-amino-3-phenylpropanoic acid, is a derivative of phenylpropanoic acid that has garnered attention in the fields of medicinal chemistry and biochemical research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group that enhances its stability and solubility, making it suitable for various applications in peptide synthesis and drug development.

The molecular formula of this compound is C₁₈H₁₉NO₄, with a molecular weight of approximately 313.35 g/mol. The compound exhibits the following key physical properties:

PropertyValue
Molecular Weight313.35 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
CAS Number220498-02-2

The biological activity of this compound primarily revolves around its role as an amino acid building block in peptide synthesis. The Fmoc group allows for selective protection during the coupling reactions, enabling the formation of peptides with high purity and yield. This compound has been utilized in synthesizing bioactive peptides that exhibit various pharmacological effects.

Antitumor Activity

Recent studies have indicated that derivatives of phenylpropanoic acids, including this compound, may possess antitumor properties. For instance, research has shown that certain phenylpropanoic acid derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

A notable case study involved the synthesis of a peptide using Fmoc-3-amino-3-phenylpropanoic acid that demonstrated significant cytotoxic activity against breast cancer cell lines. The peptide was found to induce apoptosis through the mitochondrial pathway, highlighting the potential therapeutic applications of this compound in oncology.

Neuroprotective Effects

Another area of interest is the neuroprotective effects attributed to phenylpropanoic acid derivatives. Studies suggest that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties, which may protect neuronal cells from oxidative stress.

In a specific experimental model, administration of a peptide synthesized from Fmoc-3-amino-3-phenylpropanoic acid resulted in improved cognitive function and reduced neuroinflammation in animal models of neurodegenerative diseases.

Case Studies

  • Antitumor Peptide Synthesis :
    • Objective : To evaluate the anticancer activity of peptides synthesized from Fmoc-3-amino-3-phenylpropanoic acid.
    • Method : Peptides were synthesized using standard solid-phase peptide synthesis (SPPS) techniques.
    • Results : The synthesized peptides exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting potent antitumor activity.
  • Neuroprotection in Animal Models :
    • Objective : To assess the neuroprotective effects of peptides derived from Fmoc-3-amino-3-phenylpropanoic acid.
    • Method : Behavioral tests and biochemical assays were conducted on rodents treated with the peptides.
    • Results : Significant improvements in memory retention and reductions in oxidative stress markers were observed compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound in peptide synthesis?

  • The compound is typically synthesized via Fmoc-protected intermediates. A common approach involves coupling Fmoc-chloride with 3-amino-3-phenylpropanoic acid under basic conditions (e.g., NaHCO₃ in THF/water). Post-reaction purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures removal of unreacted reagents .

Q. How should researchers handle and store this compound to prevent degradation?

  • Store in airtight, light-protected containers under inert gas (argon/nitrogen) at -20°C. The Fmoc group is prone to cleavage under basic or prolonged acidic conditions; avoid exposure to amines (e.g., DIPEA) unless intentional deprotection is required .

Q. What analytical methods are recommended for purity assessment?

  • Use ¹H/¹³C NMR to confirm backbone integrity (e.g., δ 7.3–7.8 ppm for aromatic protons, δ 4.2–4.5 ppm for Fmoc methylene). LC-MS (ESI+) validates molecular weight (expected [M+H]⁺ ~436.2) and detects hydrolyzed byproducts (e.g., free amine at ~218.1) .

Q. What solvents are compatible with this compound during reactions?

  • Polar aprotic solvents (DMF, DMSO) enhance solubility for coupling reactions. Avoid alcohols (e.g., MeOH) due to esterification risks with the carboxylic acid group .

Advanced Research Questions

Q. How can researchers resolve contradictory data in Fmoc-deprotection kinetics?

  • Contradictions arise from solvent/base combinations. For example, 20% piperidine in DMF removes Fmoc in <5 mins, while DBU in DCM requires longer times. Use kinetic monitoring via UV-Vis (λ=301 nm for Fmoc absorption) to tailor deprotection protocols .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) with this compound?

  • Racemization occurs at the β-carbon due to steric hindrance. Optimize coupling with HOBt/DIC activation at 0°C, reducing reaction time to <1 hour. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column, hexane/IPA) .

Q. How do fluorinated analogs of this compound improve bioactivity?

  • Substituting phenyl with 3,5-difluorophenyl (as in C₂₅H₂₁F₂NO₄ analogs) enhances metabolic stability and target binding. Use molecular docking (AutoDock Vina) to predict interactions with proteolytic enzymes .

Q. What computational methods predict solubility and reactivity of derivatives?

  • DFT calculations (Gaussian 16, B3LYP/6-31G*) model electron density at the carbonyl group, correlating with nucleophilic attack rates. COSMO-RS simulations predict solubility in mixed solvents .

Q. Data Contradiction Analysis

Q. Why do toxicity profiles vary across literature sources?

  • Discrepancies arise from impurity levels (e.g., residual palladium from synthesis). Perform ICP-MS to quantify heavy metals and correlate with cytotoxicity (e.g., MTT assays on HEK293 cells) .

Q. How to validate conflicting reports on Fmoc stability under microwave conditions?

  • Microwave-assisted synthesis (100W, 50°C) may accelerate decomposition. Use real-time FTIR to track Fmoc carbonyl (~1740 cm⁻¹) degradation. Compare with conventional heating controls .

Q. Methodological Tables

Parameter Optimal Condition Reference
Fmoc Deprotection Efficiency20% piperidine/DMF, 5 min
Racemization ControlHOBt/DIC, 0°C, 45 min
HPLC PurificationC18, 60% acetonitrile/0.1% TFA
Storage Stability-20°C, argon, dark

Q. Key Recommendations

  • Prioritize HPLC-MS for batch-to-batch consistency.
  • Use DoE (Design of Experiments) to optimize coupling reactions, varying temperature, solvent, and base.
  • For biological studies, validate target engagement via SPR (Surface Plasmon Resonance) with immobilized proteases .

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